(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound (3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione features a fused pyrrolo-oxazole core with three stereocenters. Its molecular formula is C₂₀H₁₈ClF₃N₄O₄, with a molecular weight of 470.80 g/mol . Key structural elements include:
- A 4-methoxyphenyl group at position 3, which may enhance solubility and π-π stacking interactions.
- A 3-(trifluoromethyl)phenyl substituent at position 5, contributing to hydrophobic interactions and metabolic stability.
This complex architecture positions it within a class of bioactive molecules often explored for immune modulation or enzyme inhibition.
Properties
IUPAC Name |
(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-24-16(11-6-8-14(28-2)9-7-11)15-17(29-24)19(27)25(18(15)26)13-5-3-4-12(10-13)20(21,22)23/h3-10,15-17H,1-2H3/t15-,16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRYMXIZKQQAX-ZACQAIPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 477713-65-8) is a complex organic molecule with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 406.36 g/mol
- Structural Features : The compound features a pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse biological activities.
Antidiabetic Potential
Recent studies have indicated that compounds structurally similar to the target molecule exhibit significant antidiabetic activity. For instance, a related compound demonstrated inhibition of key enzymes involved in carbohydrate metabolism:
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Rac-5 | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
These findings suggest that the compound may share similar inhibitory properties against these enzymes, potentially contributing to blood glucose regulation .
Immunomodulatory Effects
Isoxazole derivatives have been studied for their immunomodulatory effects, indicating that the oxazole ring in the compound may play a crucial role in modulating immune responses. For example, certain derivatives have been shown to regulate cytokine production and lymphocyte proliferation . The potential for immunosuppressive activity could be of interest in therapeutic contexts such as autoimmune diseases.
Antioxidant Activity
The DPPH assay results from similar compounds indicate strong antioxidant properties, which are essential for combating oxidative stress-related diseases . The compound's structure may enhance its ability to scavenge free radicals.
Enzyme Inhibition
The biological activity of the compound is likely mediated through enzyme inhibition mechanisms:
- α-Glucosidase and α-Amylase Inhibition : By inhibiting these enzymes, the compound may slow down carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels.
- PTP1B Inhibition : This enzyme is a target for diabetes treatment as it negatively regulates insulin signaling; thus, inhibition could enhance insulin sensitivity.
Molecular Docking Studies
Molecular docking studies have provided insights into how the compound interacts with various biological targets at the molecular level, suggesting favorable binding affinities that correlate with observed biological activities .
Study on Related Compounds
Research involving similar isoxazole derivatives has highlighted their potential in treating metabolic disorders and inflammation-related conditions . These studies provide a framework for understanding how modifications to the core structure can influence biological activity.
Ongoing Research
Current investigations are focusing on synthesizing new derivatives based on this compound to enhance its efficacy and reduce potential side effects. The exploration of structure-activity relationships (SAR) is crucial in optimizing these compounds for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with the Pyrrolo-Oxazole Core
Compound 9a ():
- Structure : (3S,3aR,6aS)-5-Benzyl-3-(1H-indol-3-yl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione.
- Key Differences :
- Replaces the target’s 4-methoxyphenyl with indol-3-yl and 3-(trifluoromethyl)phenyl with benzyl .
- Inference : The trifluoromethyl group in the target compound may enhance target binding affinity compared to benzyl, while the methoxy group could improve solubility over indole.
CAS 341483-39-4 ():
- Structure : (3S,3aR,6aS)-2-Methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione.
- Key Differences :
- Lacks the 4-methoxyphenyl and trifluoromethyl groups; instead, has diphenyl substituents.
- Inference : The target compound’s electron-withdrawing trifluoromethyl group may reduce reactivity compared to unsubstituted phenyl rings.
Compound :
Functional Group Impact on Properties
| Substituent | Effect on Properties |
|---|---|
| 4-Methoxyphenyl | Enhances solubility via polar interactions; may improve membrane permeability. |
| 3-(Trifluoromethyl)phenyl | Increases lipophilicity and metabolic stability; strengthens hydrophobic interactions. |
| Methyl (Position 2) | Reduces conformational flexibility, potentially improving selectivity. |
Computational Similarity Analysis ()
- Tanimoto Coefficient : Widely used for binary fingerprint comparisons. Structural similarities (shared pyrrolo-oxazole core) suggest overlapping biological targets.
- Substituent-Driven Divergence : Differences in functional groups (e.g., trifluoromethyl vs. chlorine) likely reduce similarity scores, implying distinct pharmacodynamic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
